Diphenylamine

Description

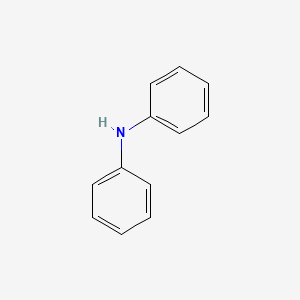

This compound is an aromatic amine containing two phenyl substituents. It has been used as a fungicide for the treatment of superficial scald in apples and pears, but is no longer approved for this purpose within the European Union. It has a role as a carotogenesis inhibitor, an antioxidant, an EC 1.3.99.29 [phytoene desaturase (zeta-carotene-forming)] inhibitor, an antifungal agrochemical, a ferroptosis inhibitor and a radical scavenger. It is an aromatic amine, a secondary amino compound and a bridged diphenyl fungicide.

This compound is a natural product found in Camellia sinensis, Trigonella foenum-graecum, and other organisms with data available.

This compound is found in coriander. This compound is used for control of superficial scald in stored apples this compound is the organic compound with the formula (C6H5)2NH. It is a colourless solid, but samples are often yellow due to oxidized impurities. It is a weak base, with a KB of 10 14. With strong acids, it forms the water soluble salt. This compound belongs to the family of Aromatic Homomonocyclic Compounds. These are aromatic compounds containig only one ring, which is homocyclic.

In humans it may be irritating to mucous membranes. Methemoglobinemia has been produced experimentally. In veterinary use, it is one of active ingredients in topical agents for prevention and treatment of screwworm infestation. An indicator in tests for nitrate poisoning.

Structure

3D Structure

Properties

IUPAC Name |

N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N, Array | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-57-9 | |

| Record name | Poly(diphenylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021975 | |

| Record name | Diphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide] | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c. | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03% | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³ | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82 | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid. | |

CAS No. |

122-39-4, 68442-68-2 | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-, styrenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3CBB0BIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JJ7704C0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Diphenylamine synthesis mechanism and reaction pathway

This method can achieve very high yields (up to 95%) and selectivity using specialized catalysts like NiSnMg at temperatures between 260-300°C. [18]The reaction proceeds through intermediate condensation products which are subsequently dehydrogenated to the final aromatic product. [18]

Conclusion

The synthesis of this compound is a mature field dominated by the industrial-scale catalytic self-condensation of aniline. The choice of solid acid catalysts, particularly tailored aluminas and zeolites, is paramount to achieving high efficiency, selectivity, and catalyst longevity in this process. For laboratory-scale synthesis and the preparation of complex derivatives, the copper-catalyzed Ullmann condensation remains an indispensable tool, with modern advancements in ligand design significantly improving its practicality and scope. Alternative routes from feedstocks like phenol demonstrate the ongoing innovation aimed at improving the economic and environmental profile of this vital industrial chemical. A thorough understanding of the underlying mechanisms of these distinct pathways is essential for process optimization, catalyst development, and the successful application of these reactions in research and industry.

References

- Current time information in Shropshire, GB. (n.d.). Google. Retrieved January 6, 2026.

-

Wikipedia. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Sciencemadness Wiki. (2023, August 24). This compound. Retrieved January 6, 2026, from [Link]

-

Bochkarev, V. V., et al. (2007). Kinetics and mechanism of this compound synthesis by the condensation of aniline with oxygen-containing compounds. Kinetics and Catalysis, 48, 550-556. Available from [Link]

- Swift, H. E. (1984). Production of this compound and aniline from phenol and ammonia. (European Patent No. EP0127395A2).

-

Basu, J. K., Kar, D. D., & Biswas, A. K. (1987). Catalytic conversion of aniline to this compound. Indian Journal of Technology, 25(6), 264-267. Available from [Link]

- Johnson, R. A. (1989). Process for the production of this compound. (U.S. Patent No. US4814504A).

- Tanaka, S., et al. (1976). Process for preparing this compound from aniline. (U.S. Patent No. US3944613A).

- Li, G., et al. (2001). Catalyst for synthesizing this compound from phenylamine and preparing process thereof. (Chinese Patent No. CN1043313C).

-

Van Allen, D. (2010). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. (Doctoral dissertation, University of North Texas). UNT Digital Library. [Link]

- Johnson, R. A. (1989). Process for the production of this compound. (European Patent No. EP0308552A2).

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved January 6, 2026, from [Link]

-

Reddit. (2022, November 10). This compound synthesis. r/chemhelp. [Link]

- Zhang, Y., et al. (2013). Method for continuously synthesizing this compound by utilizing phenylamine. (Chinese Patent No. CN103044270A).

- Inbasekaran, M. N., & Johnson, R. A. (1995). Process for the preparation of this compound. (U.S. Patent No. US5449829A).

-

Burton, K. (1956). A study of the conditions and mechanism of the this compound reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315-323. [Link]

- Calcott, W. S., & Starkey, W. V. (1948). This compound manufacture. (U.S. Patent No. US2447044A).

-

ResearchGate. (n.d.). Synthesis of this compound-co-aniline copolymers in emulsified systems using a reactive surfactant as the emulsifying agent and aniline monomer. Request PDF. [Link]

-

ResearchGate. (n.d.). The condensation reaction of aniline to this compound. [Link]

- Johnson, R. A., & Swift, H. E. (1983). Coproduction of aniline and this compound. (U.S. Patent No. US4404399A).

- Inbasekaran, M. N., & Johnson, R. A. (1994). Process for the preparation of this compound. (European Patent No. EP0630881A1).

-

Bochkarev, V. V., et al. (2018). Modeling of Condensation Reaction of Aniline to this compound by PM7 Method. Bulletin of the Tomsk Polytechnic University, Geo Assets Engineering, 329(12), 6-12. Available from [Link]

-

Patsnap Eureka. (n.d.). Method for preparing this compound by aniline liquid phase condensation and denitrification coupling. [Link]

-

Linschitz, H., & Grellmann, K. H. (1964). Reaction Pathways in the Photochemical Conversion of Diphenylamines to Carbazoles. Journal of the American Chemical Society, 86(15), 303-312. [Link]

- Li, G., et al. (2008). Method for producing this compound by coupling liquid-phase condensation of aniline and deamination. (Chinese Patent No. CN100387570C).

-

WIPO Patentscope. (1988). Process for the production of this compound. (ZA Patent No. 1987/07208). [Link]

- Sapunov, V. N., et al. (2000). Aniline-into-diphenylamine condensation catalyst solution and method of preparation thereof. (Russian Patent No. RU2158178C1).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. CN103044270A - Method for continuously synthesizing this compound by utilizing phenylamine - Google Patents [patents.google.com]

- 4. US3944613A - Process for preparing this compound from aniline - Google Patents [patents.google.com]

- 5. CN1043313C - Catalyst for synthesizing this compound from phenylamine and preparing process thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN100387570C - Method for producing this compound by coupling liquid-phase condensation of aniline and deamination - Google Patents [patents.google.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. EP0127395A2 - Production of this compound and aniline from phenol and ammonia - Google Patents [patents.google.com]

- 11. US4404399A - Coproduction of aniline and this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Solubility Profile of Diphenylamine: A Comprehensive Guide for Researchers

By a Senior Application Scientist

Introduction: Understanding the Versatility of Diphenylamine

This compound (DPA) is an aromatic amine with the chemical formula (C₆H₅)₂NH, consisting of an amine group attached to two phenyl rings.[1][2] It manifests as a colorless to pale yellow crystalline solid, though commercial samples may appear darker due to oxidation.[3][4] First synthesized in the 19th century, DPA has become a cornerstone in various industrial and research applications.[3] Its utility spans from being a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals to acting as a stabilizer in smokeless powders and an antioxidant in rubber and plastics.[4][5][6] In the realm of drug development, derivatives of this compound are noted for their anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[7]

A fundamental understanding of this compound's solubility is paramount for its effective application in synthesis, purification, formulation, and analytical procedures. This technical guide provides an in-depth exploration of the solubility of this compound in a range of aqueous and organic solvent systems, offering both qualitative and quantitative insights. We will delve into the physicochemical principles governing its solubility, present detailed experimental protocols for its determination, and provide a comprehensive reference for laboratory practice.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound's structure, featuring two bulky, non-polar phenyl groups and a secondary amine group capable of acting as a weak hydrogen bond donor, results in a predominantly hydrophobic character.[8] This is quantitatively represented by its octanol-water partition coefficient (LogP) of approximately 3.50 to 3.82, indicating a strong preference for non-polar environments.[9][10][11]

Key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁N | [8] |

| Molar Mass | 169.23 g/mol | [2] |

| Melting Point | 52-54 °C | [4] |

| Boiling Point | 302 °C | [4] |

| Density | 1.16 g/cm³ | [2] |

| pKa (of conjugate acid) | 0.79 | [1] |

| LogP (octanol/water) | 3.50 - 3.82 | [9][10][11] |

The weak basicity of the amine group (pKa of the conjugate acid is 0.79) means that it is not readily protonated in neutral aqueous solutions, further limiting its solubility in water.[1] However, it can form salts with strong acids.[1][2]

Solubility in Aqueous Systems

This compound is poorly soluble in water.[8] Its solubility is often described as slight or insoluble.[4][12] The large, non-polar surface area of the two phenyl rings dominates the molecule's interaction with water, making the energetic cost of creating a solvation shell high. Quantitative data reveals a low solubility that increases with temperature.

Table 2: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 0 | 0.003 | [2] |

| 15 | 0.00316 | [2] |

| 20 | 0.0053 (53 mg/L) | [9] |

| 28 | 0.007 | [2] |

| 50 | 0.012 | [2] |

| 85 | 0.032 | [2] |

Solubility in Organic Solvents

In stark contrast to its behavior in water, this compound dissolves well in many common organic solvents.[1] This high solubility is attributed to the favorable van der Waals interactions between the phenyl rings of DPA and the organic solvent molecules. The principle of "like dissolves like" is clearly demonstrated here, where the non-polar nature of the bulk of the DPA molecule favors interaction with non-polar and moderately polar organic solvents.

Table 3: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Acetone | 0 | 239.83 | [2] |

| 28 | 298.59 | [2] | |

| Benzene | 0 | 110.674 | [2] |

| 28 | 277.99 | [2] | |

| Carbon Disulfide | 0 | 112.452 | [2] |

| 28 | 314.12 | [2] | |

| Carbon Tetrachloride | 0 | 27.734 | [2] |

| 28 | 122.63 | [2] | |

| Chloroform | 0 | 86.545 | [2] |

| 28 | 206.26 | [2] | |

| Ethanol | - | 1 g in 2.2 mL | [9][13] |

| Propanol | - | 1 g in 4.5 mL | [9][13] |

| Diethyl Ether | - | Easily Soluble | [13] |

| Ethyl Acetate | - | Very Soluble | [2] |

| Pyridine | - | Very Soluble | [2] |

| Glacial Acetic Acid | - | Freely Soluble | [9] |

| Petroleum Ether | - | Soluble | [11] |

As with most solid-liquid systems, the solubility of this compound in organic solvents generally increases with temperature.[8] This is a critical factor to consider during experimental procedures such as recrystallization for purification.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.[14]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of high-purity this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for several hours to permit the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step must be performed swiftly to avoid temperature fluctuations that could alter the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be generated using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/L, or mol/L.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing this compound Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of factors, and understanding these can aid in solvent selection and process optimization.

-

Solvent Polarity: this compound's solubility is highest in non-polar and moderately polar aprotic solvents like benzene, acetone, and ethers. In these solvents, the dispersion forces and dipole-dipole interactions are well-matched. In highly polar protic solvents like water, the strong hydrogen bonding network of the solvent is disrupted by the non-polar DPA molecule, leading to low solubility.

-

Hydrogen Bonding: While the secondary amine in DPA can act as a hydrogen bond donor, this is sterically hindered and energetically less favorable compared to the hydrogen bonding in water or alcohols. This is why its solubility in alcohols like ethanol and propanol is good, but not as high as in some aprotic solvents where hydrogen bonding does not play a dominant role.

-

Temperature: As indicated by the quantitative data, increasing the temperature generally increases the solubility of this compound. This is because the dissolution process is typically endothermic, and the increased kinetic energy helps overcome the intermolecular forces in the solid solute.

-

Purity: The presence of impurities in either the this compound or the solvent can affect the measured solubility. It is crucial to use high-purity materials for accurate and reproducible results.[15]

Logical Relationship Diagram

Caption: Key factors influencing the solubility of this compound.

Conclusion

This compound exhibits a distinct solubility profile characterized by poor aqueous solubility and high solubility in a wide array of organic solvents. This behavior is a direct consequence of its molecular structure, which is dominated by two non-polar phenyl groups. For researchers, scientists, and drug development professionals, a thorough understanding of these solubility characteristics is not merely academic but a practical necessity for the successful handling, purification, and formulation of this compound and its derivatives. The provided data and experimental protocols serve as a foundational resource to guide laboratory work and support the rational design of experimental and manufacturing processes involving this versatile compound.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 24). This compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (n.d.). This compound 98% - (For Synthesis) MSDS. Retrieved from [Link]

-

Kumar, A., & Mishra, A. K. (2018). Pharmacological Applications of this compound and Its Derivative as Potent Bioactive Compound: A Review. Current Bioactive Compounds, 14(3). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (n.d.). 122-39-4 CAS | this compound | Adsorption Indicators | Article No. 03501. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 122-39-4). Retrieved from [Link]

-

Lucintel. (n.d.). This compound Market Report: Trends, Forecast and Competitive Analysis to 2031. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). This compound. AERU. Retrieved from [Link]

-

ResearchGate. (2018, February 8). Solvent to solubilize this compound?. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and antimicrobial activity of some new this compound derivatives. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Page loading... [guidechem.com]

- 4. chemiis.com [chemiis.com]

- 5. Synthesis and antimicrobial activity of some new this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. Pharmacological Applications of this compound and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. 122-39-4 CAS | this compound | Adsorption Indicators | Article No. 03501 [lobachemie.com]

- 11. researchgate.net [researchgate.net]

- 12. manavchem.com [manavchem.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to Diphenylamine: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylamine (DPA), a secondary aromatic amine, is a molecule of significant interest across various scientific disciplines, including antioxidant chemistry, dye synthesis, and as a stabilizer in propellants. A thorough understanding of its molecular structure and electronic properties is paramount for its effective application and for the development of novel derivatives. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a Senior Application Scientist, this guide is structured to not only present the core spectroscopic data but also to delve into the causality behind experimental choices and the interpretation of the resulting spectra, ensuring a robust and self-validating understanding of DPA's molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled technique for elucidating the precise arrangement of atoms within a molecule.[1][2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In this compound, the protons on the aromatic rings and the amine proton exhibit distinct chemical shifts.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals signals in the aromatic region (δ 6.8-7.4 ppm) and a characteristic signal for the N-H proton. The aromatic protons of the two phenyl rings are chemically equivalent due to the molecule's symmetry. These protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The proton attached to the nitrogen atom typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding and chemical exchange.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | Triplet | 4H | Protons at meta-positions |

| ~7.07 | Doublet | 4H | Protons at ortho-positions |

| ~6.92 | Triplet | 2H | Protons at para-positions |

| ~5.63 | Broad Singlet | 1H | N-H Proton |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the spectrometer's field strength and sample conditions.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In this compound, due to symmetry, only four distinct signals are expected for the twelve carbon atoms of the two phenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [3]

| Chemical Shift (δ) ppm | Assignment |

| ~142.9 | C1 (ipso-carbon, attached to N) |

| ~129.1 | C3 (meta-carbons) |

| ~120.8 | C4 (para-carbon) |

| ~117.6 | C2 (ortho-carbons) |

The ipso-carbon (C1), directly attached to the electronegative nitrogen atom, is the most deshielded and appears at the lowest field (highest ppm value). The other carbon signals are assigned based on their electronic environment and comparison with related aromatic compounds.

Experimental Protocol: NMR Spectroscopy

A robust NMR experiment requires careful sample preparation and parameter selection.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of -2 to 12 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 16-64 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Typical parameters include a spectral width of 0 to 200 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and integrate the signals for ¹H NMR.

Caption: NMR Spectroscopy Workflow for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the N-H bond, aromatic C-H bonds, and C=C bonds of the phenyl rings.

-

N-H Stretch: A sharp, medium-intensity peak is observed around 3400-3300 cm⁻¹, which is characteristic of the N-H stretching vibration in secondary amines.[6][7] The sharpness of this peak distinguishes it from the typically broad O-H stretching band of alcohols.

-

Aromatic C-H Stretch: Multiple sharp peaks are observed just above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the aromatic rings.

-

C=C Aromatic Ring Stretch: Strong absorptions in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region is attributed to the C-N stretching vibration of the aromatic amine.[6][8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| 3100-3000 | Medium, Sharp | Aromatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C Stretch |

| 1310 | Strong | C-N Stretch |

| 750 & 690 | Strong | C-H Out-of-plane Bending (monosubstituted-like) |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective technique for obtaining high-quality IR spectra.[3][9]

Step-by-Step Methodology:

-

Sample and KBr Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder. It is crucial that the KBr is completely dry, as water will show broad absorption bands in the spectrum.[9]

-

Grinding and Mixing: Grind the this compound to a fine powder using an agate mortar and pestle. Add the KBr and continue to grind the mixture until it is a homogeneous, fine powder. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering.[9][10]

-

Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[11]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background Correction: Record a background spectrum of the empty spectrometer.

-

Sample Spectrum: Record the spectrum of the this compound pellet. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: FT-IR Spectroscopy (KBr Pellet) Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[12][13] This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-systems in this compound.